1-(Dimethylamino)-4-methyl-6-oxopiperidine-2,2,3,3-tetracarbonitrile
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Overview
Description
1-(Dimethylamino)-4-methyl-6-oxopiperidine-2,2,3,3-tetracarbonitrile is a complex organic compound with a unique structure that includes a piperidine ring substituted with dimethylamino, methyl, oxo, and tetracarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-methyl-6-oxopiperidine-2,2,3,3-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a piperidine derivative with dimethylamine and a suitable nitrile source under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization, distillation, or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-4-methyl-6-oxopiperidine-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(Dimethylamino)-4-methyl-6-oxopiperidine-2,2,3,3-tetracarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-methyl-6-oxopiperidine-2,2,3,3-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoisopropanol: An amino alcohol used in organic synthesis.
Dimethylamine: A secondary amine with various industrial applications.
Dimethylaminopropylamine: Used in the synthesis of polymers and other materials.
Uniqueness
1-(Dimethylamino)-4-methyl-6-oxopiperidine-2,2,3,3-tetracarbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
132797-08-1 |
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Molecular Formula |
C12H12N6O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(dimethylamino)-4-methyl-6-oxopiperidine-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C12H12N6O/c1-9-4-10(19)18(17(2)3)12(7-15,8-16)11(9,5-13)6-14/h9H,4H2,1-3H3 |
InChI Key |
YCKSWHYIGGXBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C(C1(C#N)C#N)(C#N)C#N)N(C)C |
Origin of Product |
United States |
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